![molecular formula C21H14ClFN2O2 B560287 2-氯-N-[(9H-芴-9-氨基)羰基]-6-氟苯甲酰胺 CAS No. 1186372-20-2](/img/structure/B560287.png)

2-氯-N-[(9H-芴-9-氨基)羰基]-6-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

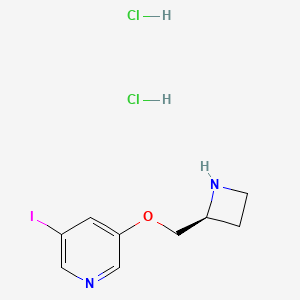

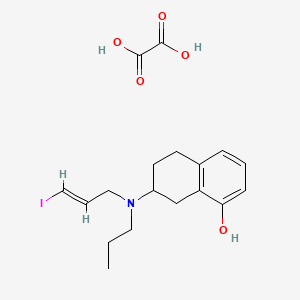

The compound “2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide” is likely to be an organic compound containing a fluorene group, which is a polycyclic aromatic hydrocarbon. It also contains a chloro group, a fluoro group, and an amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a fluorene derivative with a suitable chloro-fluoro-benzamide. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorene ring system, along with a benzamide group that is substituted with both chloro and fluoro groups .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the fluorene group, the amide group, and the halogen substituents. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorene group could contribute to its hydrophobicity, while the amide group could participate in hydrogen bonding .科学研究应用

Inhibition of Cyclophilin A

TMN355 has been identified as a potent chemical inhibitor of Cyclophilin A (CyPA), a protein that plays a significant role in various cellular processes. The inhibition of CyPA by TMN355 can lead to reduced foam cell formation and cytokine secretion, which are critical factors in the development of atherosclerosis .

2. Impact on Macrophage Polarization and Adipocyte Inflammation Research suggests that TMN355 can reverse the effects of CyPA on macrophage polarization and adipocyte inflammation. This indicates TMN355’s potential application in studying inflammatory cascades within obese adipose tissue, providing insights into obesity-related inflammation .

Atherosclerosis Research

TMN355 is utilized in atherosclerosis research due to its ability to inhibit CyPA, which is implicated in the pathogenesis of atherosclerosis. By reducing foam cell formation and cytokine secretion, TMN355 serves as a valuable tool for understanding and potentially treating this cardiovascular disease .

作用机制

Target of Action

The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of TMN355 is CD147 , a transmembrane glycoprotein .

Mode of Action

TMN355 acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . TMN355 also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .

Biochemical Pathways

The interaction of TMN355 with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .

Result of Action

The action of TMN355 results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, TMN355 effectively restores adipocytes’ functions and insulin sensitivity .

Action Environment

The efficacy and stability of TMN355 can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, TMN355 has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by TMN355 notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLLCUAISZNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)